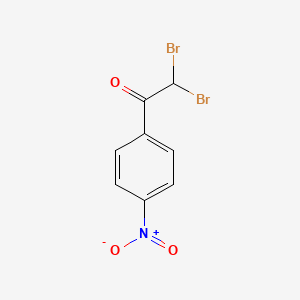

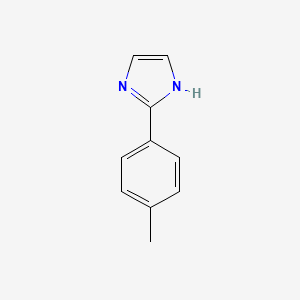

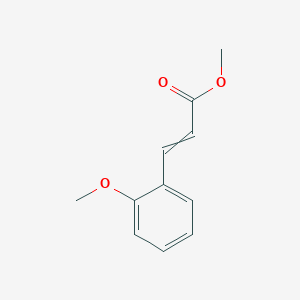

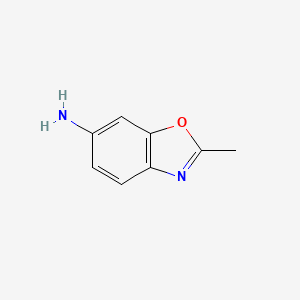

![molecular formula C11H12N2O3 B1349183 3-[2-(Hydroxymethyl)-1h-benzimidazol-1-yl]propanoic acid CAS No. 797806-58-7](/img/structure/B1349183.png)

3-[2-(Hydroxymethyl)-1h-benzimidazol-1-yl]propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-[2-(Hydroxymethyl)-1H-benzimidazol-1-yl]propanoic acid, also known as HMBI, is an organic compound with a variety of applications in research and industry. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound with a five-membered ring structure. HMBI is a versatile compound that is used in a wide range of scientific research applications, such as in the synthesis of pharmaceuticals, in the preparation of catalysts, and in the study of biochemical and physiological effects.

Applications De Recherche Scientifique

Synthesis and Chemical Applications

A Novel Approach in Organic Synthesis 3-[2-(Hydroxymethyl)-1H-benzimidazol-1-yl]propanoic acid is utilized as a bifunctional formyl acid in a novel isocyanide-based three-component synthesis method. This compound enables the formation of benzimidazole-fused 1,4-diazepine-5-ones, marking a significant development in organic synthesis methodologies (Ghandi, Zarezadeh, & Taheri, 2011).

Intermediate for Synthesis of Functional Molecules The compound also acts as an intermediate for the synthesis of protected 5-hydroxymethyl-2-cyanomethylbenzimidazole, an important precursor in creating a range of functional molecules, including drugs, agrochemicals, dyes, perfumes, and cosmetics, reflecting its versatile application in various industries (Katsuyama & Kubo, 2007).

Creation of Novel Benzimidazole-Based Schiff Base Copper(II) Complexes The compound is involved in the creation of new benzimidazole-based Schiff base copper(II) complexes. These complexes demonstrate substantial interactions with calf thymus DNA and exhibit significant cytotoxic effects against various human cancer cell lines, indicating their potential in biomedical applications, particularly in the development of anticancer therapies (Paul et al., 2015).

Biological and Antimicrobial Applications

Antibacterial and Antifungal Potency 3-[2-(Hydroxymethyl)-1H-benzimidazol-1-yl]propanoic acid derivatives have been synthesized and shown considerable antibacterial and antifungal activity. Some of these compounds, particularly those synthesized through a series of condensation reactions, exhibit strong activity against pathogens like Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus flavus, highlighting their potential in developing new antimicrobial agents (Reddy & Reddy, 2010; Salahuddin, Shaharyar, Mazumder, & Abdullah, 2017; Fahmy, El-masry, & Abdelwahed, 2001).

Pharmacological Screening The compound also plays a role in pharmacological screening, particularly in the synthesis of benzimidazole derivatives. These derivatives have undergone pharmacological screening and have shown promising results, indicating their potential in medicinal chemistry and drug development (Shaharyar, Mazumder, Salahuddin, Garg, & Pandey, 2016).

Propriétés

IUPAC Name |

3-[2-(hydroxymethyl)benzimidazol-1-yl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c14-7-10-12-8-3-1-2-4-9(8)13(10)6-5-11(15)16/h1-4,14H,5-7H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFJKYWHOQRJTOU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(N2CCC(=O)O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50360388 |

Source

|

| Record name | 3-[2-(hydroxymethyl)-1h-benzimidazol-1-yl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50360388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[2-(Hydroxymethyl)-1h-benzimidazol-1-yl]propanoic acid | |

CAS RN |

797806-58-7 |

Source

|

| Record name | 3-[2-(hydroxymethyl)-1h-benzimidazol-1-yl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50360388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

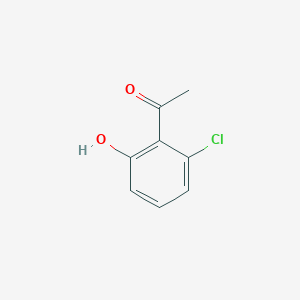

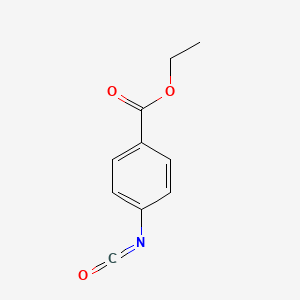

![4-Methoxy-3-[(4-methoxyphenoxy)methyl]benzaldehyde](/img/structure/B1349105.png)